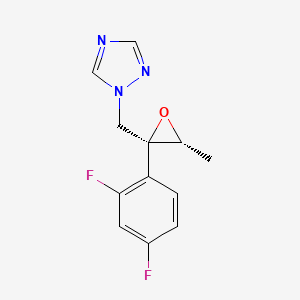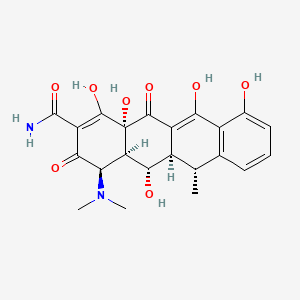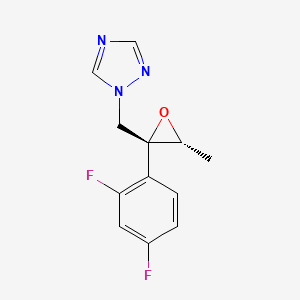
Arbidol Impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbidol Impurity I is an impurity of Arbidol, a medicinal agent used for treating viral infections . It is a solid powder with a molecular formula of C22H24Br2N2O3S and a molecular weight of 556.32 .
Molecular Structure Analysis
The molecular structure of this compound is ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate . Further structural analysis can be found in various studies .Physical and Chemical Properties Analysis
This compound is a solid powder . Further physical and chemical properties specific to this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación
Impurity Profiling and Drug Safety
Impurity profiling is crucial in the pharmaceutical industry to ensure drug safety and efficacy. In the context of Arbidol Impurity I, the importance of impurity profiling is underscored by studies focusing on inorganic impurities detection techniques such as ICP-MS and ICP-OES. These techniques help in controlling the levels of impurities in drugs, which is fundamental to drug therapy (Dhuri, Dichwalkar, Tiwari, & Hamrapurkar, 2018). Similarly, a comprehensive understanding of impurities in anti-diabetic drugs, including their profiling, degradation studies, and bioanalytical methods, is critical for developing safer and more effective medications (Deshpande, Bhalerao, & Pabale, 2022).
Impact of Impurities on Physical Properties
The presence of impurities can significantly affect the physical properties of substances. For instance, impurities in polar ice sheets are known to influence the deformation behavior of ice. The location of impurities, whether soluble or non-soluble, plays a crucial role in determining the interaction between chemical loads and deformational behavior (Stoll, Eichler, Hörhold, Shigeyama, & Weikusat, 2021).
Role in Quality Control and Manufacturing
The presence of impurities like this compound can also signal the need for quality control and adjustments in manufacturing processes. For instance, the control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) emphasize the importance of controlling potential genotoxic impurities (PGIs) to ensure the safety of pharmaceutical products (Elder, Teasdale, & Lipczynski, 2008).
Environmental and Analytical Chemistry
The review of impurity measurements in materials from the Los Alamos National Laboratory (LANL) underscores the importance of understanding impurities in environmental and analytical chemistry. This knowledge is crucial for processing materials through facilities like the Mixed Oxide (MOX) Fuel Fabrication Facility, ensuring that impurity levels meet specified limits (Edwards, 2012).
Implications for Public Health
The presence of impurities such as this compound can have implications for public health. For instance, understanding the molecular-pharmaceutical basis of sartan recalls, including valsartan, highlights the significance of controlling impurities like N-nitrosodimethylamine (NDMA) to prevent potential health risks (Ray, Atal, & Sadasivam, 2020).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Arbidol Impurity I plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with viral hemagglutinin, similar to Arbidol, which inhibits the fusion of the virus with host cells . Additionally, this compound interacts with cellular proteins involved in the immune response, potentially modulating their activity and influencing the overall antiviral effect.
Cellular Effects
This compound affects various types of cells and cellular processes. In epithelial cells, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . This compound can inhibit the replication of certain viruses by interfering with the normal function of cellular machinery. Furthermore, this compound may impact the production of cytokines, which are crucial for the immune response, thereby modulating the body’s defense mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to viral hemagglutinin, preventing the virus from entering host cells . Additionally, this compound can inhibit or activate specific enzymes involved in viral replication, thereby reducing the viral load. Changes in gene expression induced by this compound further contribute to its antiviral effects, as it can upregulate or downregulate the expression of genes critical for viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro has demonstrated sustained antiviral activity, although the exact duration of its effectiveness can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity to liver and kidney tissues. Threshold effects have been observed, where the antiviral efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process affects the compound’s bioavailability and clearance from the body. Additionally, this compound can influence metabolic flux, altering the levels of various metabolites and potentially impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and lungs, where it exerts its antiviral effects . The compound’s localization within these tissues is facilitated by its interaction with cellular transport mechanisms, ensuring its effective distribution to target sites.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway of Arbidol Impurity I involves the reaction of 4-cyano-1,2,3,4-tetrahydroisoquinoline with 2-(bromomethyl)phenylboronic acid in the presence of palladium catalyst and base to yield the desired product.", "Starting Materials": ["4-cyano-1,2,3,4-tetrahydroisoquinoline", "2-(bromomethyl)phenylboronic acid", "palladium catalyst", "base"], "Reaction Steps": [ "The 4-cyano-1,2,3,4-tetrahydroisoquinoline and 2-(bromomethyl)phenylboronic acid are dissolved in a suitable solvent such as toluene or DMF.", "The reaction mixture is then heated to reflux and palladium catalyst and base are added.", "The reaction is allowed to proceed for several hours until completion.", "The mixture is then cooled and filtered to remove any solid impurities.", "The filtrate is then concentrated under reduced pressure to yield the crude product.", "The crude product is then purified by column chromatography or recrystallization to obtain the pure Arbidol Impurity I." ] } | |
Número CAS |
153633-10-4 |
Fórmula molecular |
C22H24Br2N2O3S |
Peso molecular |
556.32 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


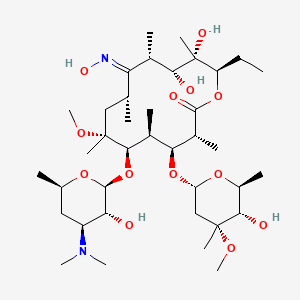

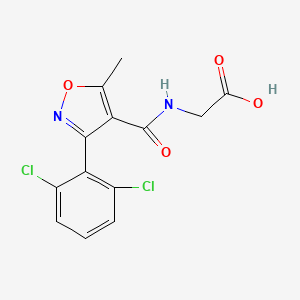
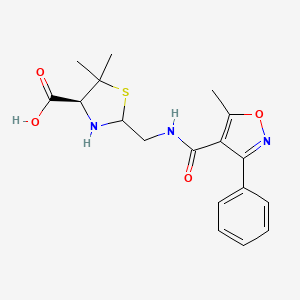

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

